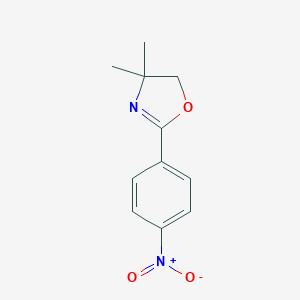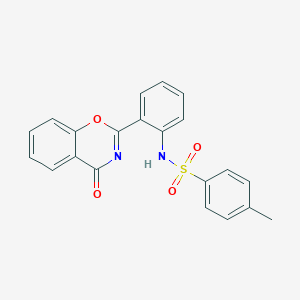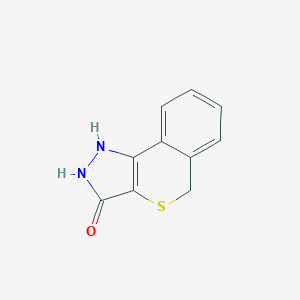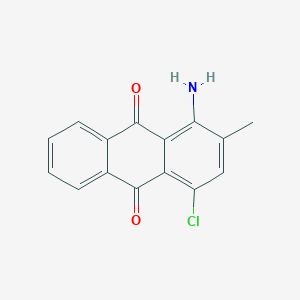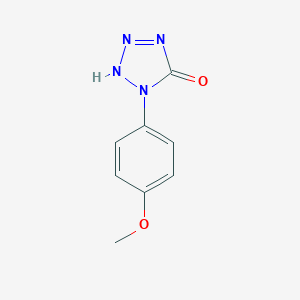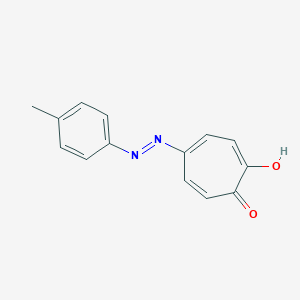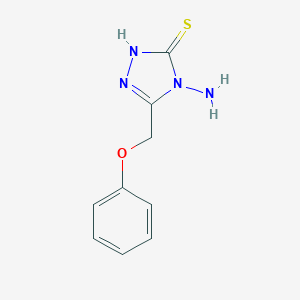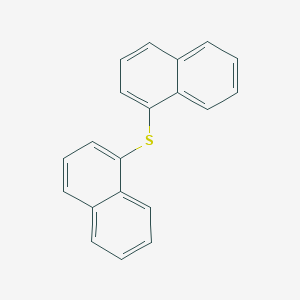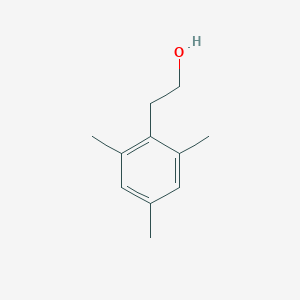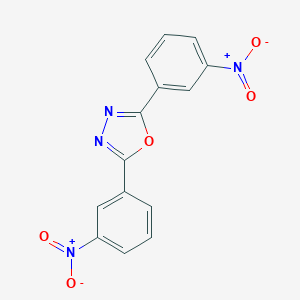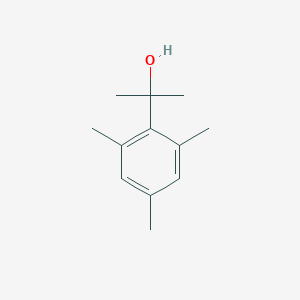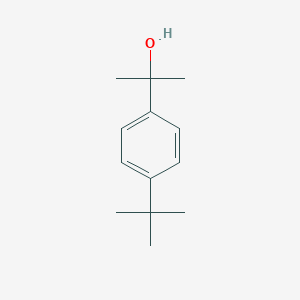
2-(4-Tert-butylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)propan-2-ol, commonly known as tert-butylphenylpropanol, is a chemical compound with the molecular formula C14H22O. It is a white crystalline solid that is widely used in scientific research for its unique properties. The compound is synthesized through a complex process that involves several steps and is used in various industries, including pharmaceuticals, agrochemicals, and cosmetics.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylphenyl)propan-2-ol is not fully understood. However, studies have shown that the compound can inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Biochemische Und Physiologische Effekte
2-(4-Tert-butylphenyl)propan-2-ol has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which suggests that it may have therapeutic potential for the treatment of inflammatory diseases. It has also been shown to have antiviral activity, which could be useful in the development of new antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-Tert-butylphenyl)propan-2-ol in lab experiments is its unique properties. The compound exhibits anti-inflammatory, antioxidant, and antiviral properties, which make it a valuable tool for studying these biological processes. However, one of the limitations of using the compound is its toxicity. High doses of the compound can be toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Tert-butylphenyl)propan-2-ol. One direction is to further investigate its mechanism of action. Understanding how the compound works at the molecular level could provide insights into its therapeutic potential. Another direction is to explore its potential as a drug candidate. The compound's anti-inflammatory, antioxidant, and antiviral properties make it a promising candidate for the development of new drugs. Finally, future research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-(4-Tert-butylphenyl)propan-2-ol involves several steps. The first step is the condensation of p-tert-butylphenol with acetone, which results in the formation of 4-(1,1-dimethylethyl)phenol. This intermediate is then reduced using sodium borohydride to yield the final product, 2-(4-Tert-butylphenyl)propan-2-ol. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)propan-2-ol has several applications in scientific research. One of the most significant applications is in the field of drug discovery. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. It has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Eigenschaften
CAS-Nummer |
23853-82-9 |
|---|---|
Produktname |
2-(4-Tert-butylphenyl)propan-2-ol |
Molekularformel |
C13H20O |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9,14H,1-5H3 |
InChI-Schlüssel |
NZOYROYEQWWFIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
Andere CAS-Nummern |
23853-82-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



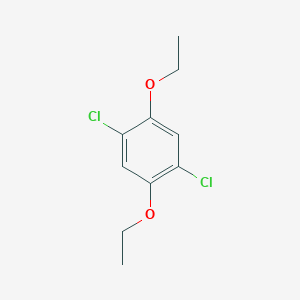
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
